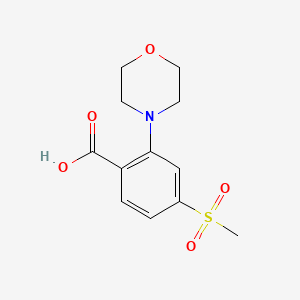

4-(Methylsulfonyl)-2-morpholinobenzoic acid

Description

Properties

IUPAC Name |

4-methylsulfonyl-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHCLZVPIKNHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237952 | |

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-34-2 | |

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

This technical guide provides a detailed overview of a potential synthetic pathway for 4-(Methylsulfonyl)-2-morpholinobenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. The proposed synthesis is based on established chemical transformations and publicly available data for the preparation of key precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the formation of a substituted benzoic acid, followed by the introduction of the morpholine moiety via nucleophilic aromatic substitution. A crucial intermediate in this proposed pathway is 2-nitro-4-(methylsulfonyl)benzoic acid.

The overall proposed reaction scheme is as follows:

-

Oxidation: Conversion of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid.

-

Nitration: Introduction of a nitro group at the 2-position of the benzoic acid ring to yield 2-nitro-4-(methylsulfonyl)benzoic acid.

-

Nucleophilic Aromatic Substitution: Reaction of 2-nitro-4-(methylsulfonyl)benzoic acid with morpholine to displace the nitro group and form the final product, this compound.

This pathway leverages readily available starting materials and employs well-documented chemical reactions.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, based on analogous preparations found in the literature.

Step 1: Synthesis of 4-(Methylsulfonyl)benzoic acid [1]

This procedure describes the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid using hydrogen peroxide in glacial acetic acid.

-

Materials:

-

4-(methylthio)benzoic acid (97%)

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Sodium sulfite

-

Deionized water

-

-

Procedure:

-

A mixture of 5 g of 4-(methylthio)benzoic acid (97%) and 30 mL of glacial acetic acid is prepared.

-

The mixture is cooled in a water bath containing a small amount of ice.

-

To the cooled mixture, 8.5 g of 30% hydrogen peroxide is added gradually over one hour.

-

The reaction mixture is then heated for one and a half hours, with the temperature ranging between 70°C and 100°C.

-

After heating, the reaction is stopped and the mixture is allowed to cool to room temperature.

-

A solution of 3 g of sodium sulfite in 57 g of water is added to the reaction mixture to quench any remaining peroxide.

-

The solid product is filtered from the solution and washed three times with cold deionized water.

-

The resulting solid is dried overnight.

-

Step 2: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic acid [2]

This protocol details the nitration of 4-methylsulfonyl toluene, followed by oxidation to yield 2-nitro-4-(methylsulfonyl)benzoic acid.

-

Materials:

-

4-methylsulfonyl toluene

-

Sulfuric acid

-

Nitric acid (65%)

-

Vanadium pentoxide

-

Air

-

-

Procedure:

-

68g of 4-methylsulfonyl toluene is nitrated in 480ml of sulfuric acid.

-

To the reaction mixture, 300ml of water and 1g of vanadium pentoxide are added.

-

The mixture is heated to 145°C while bubbling air through it at a rate of 100 liters/hour.

-

65% nitric acid (270ml total) is added over 9 hours while maintaining the temperature at 145°C.

-

The reaction mixture is then cooled to room temperature.

-

The precipitated solid is collected by suction filtration, washed, and dried.

-

Step 3: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The following is a general procedure based on similar reactions.

-

Materials:

-

2-Nitro-4-(methylsulfonyl)benzoic acid

-

Morpholine

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Potassium carbonate)

-

-

Procedure:

-

To a solution of 2-nitro-4-(methylsulfonyl)benzoic acid in DMF, an excess of morpholine (e.g., 2-3 equivalents) and a base such as potassium carbonate are added.

-

The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate, 4-(methylsulfonyl)benzoic acid.

| Reaction Step | Starting Material | Product | Yield | Reference |

| Oxidation | 4-(methylthio)benzoic acid | 4-(methylsulfonyl)benzoic acid | 88.1% | [1] |

| Nitration & Oxidation | 4-methylsulfonyl toluene | 2-nitro-4-(methylsulfonyl)benzoic acid | 81% | [2] |

Note: The yield for the final substitution step to produce this compound is not provided as a direct experimental result was not found in the initial search. The yield would be dependent on the specific reaction conditions employed.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound.

References

An In-depth Technical Guide to 4-(Methylsulfonyl)-2-morpholinobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-morpholinobenzoic acid is a complex organic molecule belonging to the class of substituted benzoic acids. Its structure, featuring a carboxylic acid, a sulfone group, and a morpholine moiety, suggests a potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected spectral characteristics, and its potential biological role as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a significant target in cancer research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on related structures and provides expert analysis to guide research and development efforts.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and data from analogous compounds, we can infer certain characteristics. The presence of both a carboxylic acid group (acidic) and a morpholine group (basic) makes it an amphoteric compound.

Table 1: Core Chemical and Physical Properties

| Property | Value / Expected Value | Source / Rationale |

|---|---|---|

| CAS Number | 1197193-34-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₅S | [1] |

| Molecular Weight | 285.32 g/mol | [1] |

| IUPAC Name | 4-methylsulfonyl-2-morpholin-4-ylbenzoic acid | - |

| Appearance | White to yellow solid | [1] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| pKa (Carboxylic Acid) | ~3.5 | Estimated based on 4-(Methylsulfonyl)benzoic acid (pKa = 3.48 in water).[3][4] |

| pKa (Morpholine N-H⁺) | ~8.5 | Estimated based on typical values for N-arylmorpholines. |

| Solubility | Limited solubility in water. Soluble in polar organic solvents like DMSO and DMF. Soluble in basic aqueous solutions. | Inferred from structure.[5] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol:

-

Step 1: Nucleophilic Aromatic Substitution.

-

Reaction: 2-Chloro-4-(methylthio)benzoic acid is reacted with morpholine in the presence of a base and a suitable solvent. The electron-withdrawing nature of the carboxylic acid and methylthio groups activates the ortho-position to nucleophilic attack.

-

Reagents & Conditions:

-

Starting Material: 2-Chloro-4-(methylthio)benzoic acid (1.0 eq.)

-

Nucleophile: Morpholine (1.2 - 2.0 eq.)

-

Base: Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0 eq.)

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Temperature: 100-150 °C

-

Procedure: The reactants are heated in the solvent for several hours until TLC or LC-MS indicates the consumption of the starting material. After cooling, the reaction mixture is poured into water and acidified to precipitate the product, 2-morpholino-4-(methylthio)benzoic acid, which is then filtered, washed, and dried.

-

-

-

Step 2: Oxidation.

-

Reaction: The intermediate, 2-morpholino-4-(methylthio)benzoic acid, is oxidized to the final product, this compound.

-

Reagents & Conditions:

-

Starting Material: 2-morpholino-4-(methylthio)benzoic acid (1.0 eq.)

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) (2.2-3.0 eq.) in acetic acid or Oxone® in a methanol/water mixture.

-

Temperature: Room temperature to 60 °C.

-

Procedure: The oxidizing agent is added portion-wise to a solution of the starting material. The reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated by precipitation or extraction, followed by purification, potentially via recrystallization.

-

-

References

- 1. americanelements.com [americanelements.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 4-(甲磺酰)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. toku-e.com [toku-e.com]

- 6. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]

- 7. 2-MORPHOLINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 9. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

The Emergent Therapeutic Potential of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid: A Presumed Inhibitor of Phosphatidylcholine-Specific Phospholipase C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on the broader class of 2-morpholinobenzoic acid derivatives to infer the potential mechanism of action of "4-(Methylsulfonyl)-2-morpholinobenzoic acid." To date, no specific studies have been published detailing the biological activity of this exact compound. The information presented herein is based on the well-documented activities of structurally related analogs and should be considered a hypothetical framework for guiding future research.

Introduction

The compound this compound belongs to a class of molecules based on the 2-morpholinobenzoic acid scaffold. Extensive research into this scaffold has identified it as a promising source of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancer pathologies.[1][2][3] PC-PLC plays a crucial role in cell signaling by hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1][3] Dysregulation of PC-PLC activity has been linked to increased cell proliferation, survival, and metastasis in several cancer types.[1][4][5] Therefore, the development of potent and specific PC-PLC inhibitors represents a promising therapeutic strategy. This guide will explore the presumed mechanism of action of this compound based on the established pharmacology of its parent scaffold.

Core Mechanism of Action: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

The primary mechanism of action for the 2-morpholinobenzoic acid class of compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][6] PC-PLC is a key enzyme in lipid-based signal transduction. By catalyzing the hydrolysis of phosphatidylcholine, it generates diacylglycerol (DAG) and phosphocholine, which in turn activate downstream signaling pathways involved in cell growth and proliferation.[1][7]

The inhibition of PC-PLC by 2-morpholinobenzoic acid derivatives is thought to occur through the chelation of a catalytic zinc ion (Zn²⁺) within the active site of the enzyme by the carboxylic acid moiety of the inhibitor.[6] This interaction prevents the substrate, phosphatidylcholine, from binding and being hydrolyzed. The morpholino group and other substitutions on the benzoic acid ring contribute to the overall binding affinity and specificity of the inhibitor. While the precise binding mode of this compound has not been determined, it is hypothesized to follow this established mechanism.

The consequence of PC-PLC inhibition is the attenuation of downstream signaling cascades that are reliant on the production of DAG. This leads to a reduction in cell proliferation and can induce apoptosis in cancer cells that are dependent on this pathway for their survival.[1]

Signaling Pathway

The inhibition of PC-PLC by this compound would disrupt the canonical PC-PLC signaling pathway, which is a critical driver of cellular proliferation and survival in various cancers. The pathway can be visualized as follows:

Caption: The PC-PLC signaling pathway and its inhibition.

Quantitative Data

As there are no published studies on this compound, no direct quantitative data for its activity is available. However, for context, the following table summarizes the activity of some representative 2-morpholinobenzoic acid derivatives against PC-PLC and cancer cell lines from the foundational study by Al-Obeidi et al. (2020).

| Compound ID | Structure | PC-PLC Inhibition (%) at 10 µM | MDA-MB-231 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 1b | 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | 89.3 ± 1.5 | > 50 | > 50 |

| 2b | 5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide | 69.5 ± 7.3 | 8.4 ± 1.2 | 10.2 ± 1.1 |

| 11f | 4-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | 66.9 ± 5.7 | > 50 | > 50 |

| 12f | 4-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide | 52.5 ± 0.8 | 21.8 ± 5.5 | 18.1 ± 5.6 |

Data extracted from Al-Obeidi et al., RSC Med. Chem., 2020, 11, 856-874.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound, based on protocols used for similar compounds.[1]

PC-PLC Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of PC-PLC.

Workflow Diagram:

Caption: Workflow for a typical PC-PLC inhibition assay.

Methodology:

-

Reagents and Buffers: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM ZnCl₂ and 0.1% Triton X-100). The substrate, p-nitrophenylphosphorylcholine (p-NPPC), is dissolved in the assay buffer. The test compound, this compound, is dissolved in DMSO to create a stock solution.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of purified PC-PLC enzyme (from Bacillus cereus) to each well. Then, add varying concentrations of the test compound or DMSO (as a vehicle control). The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: The reaction is initiated by adding the p-NPPC substrate to each well. The plate is then incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Measurement: The reaction is stopped by adding a solution of sodium hydroxide (NaOH). The hydrolysis of p-NPPC by PC-PLC releases p-nitrophenol, which is yellow in the alkaline solution. The absorbance is measured at 410 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the absorbance of the vehicle control wells. IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Activity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for a typical MTT antiproliferative assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow the cells to attach.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The plates are then incubated for an extended period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the vehicle control wells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to a well-characterized class of PC-PLC inhibitors provides a strong rationale for its presumed mechanism of action. Future research should focus on the synthesis and biological evaluation of this specific compound to confirm its inhibitory activity against PC-PLC and to determine its antiproliferative efficacy in relevant cancer cell lines. Further studies could also explore its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent. The in-depth characterization of this compound will be crucial in determining its place within the growing landscape of targeted cancer therapies.

References

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma | PLOS One [journals.plos.org]

- 5. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-morpholinobenzoic Acid

CAS Number: 1197193-34-2

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-2-morpholinobenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. This document details its chemical properties, potential therapeutic applications as a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, relevant experimental protocols, and the associated signaling pathways.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 1197193-34-2 | N/A |

| Molecular Formula | C₁₂H₁₅NO₅S | N/A |

| Molecular Weight | 285.32 g/mol | N/A |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O | N/A |

| InChI Key | VEXZDWDSVAGVBN-UHFFFAOYSA-N | N/A |

Scientific Context and Therapeutic Potential

This compound belongs to the 2-morpholinobenzoic acid class of compounds. This molecular scaffold has garnered significant attention in medicinal chemistry due to its potential to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).[1] PC-PLC is an enzyme that plays a crucial role in cellular signaling by hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1] Dysregulation of PC-PLC activity has been implicated in the pathology of various diseases, most notably cancer, where it can contribute to tumor progression, proliferation, and metastasis.[2][3]

Research into 2-morpholinobenzoic acid derivatives has demonstrated their potential as anticancer agents through the inhibition of PC-PLC.[1][4][5] By targeting this enzyme, these compounds can disrupt oncogenic signaling pathways, offering a promising avenue for the development of novel cancer therapies.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted toluene derivative, which would undergo a series of reactions including nitration, oxidation, and finally, nucleophilic aromatic substitution with morpholine.

Caption: A plausible synthetic pathway for this compound.

PC-PLC Inhibition Assay (Colorimetric)

The inhibitory activity of this compound against PC-PLC can be determined using a colorimetric assay. This method utilizes a chromogenic substrate, p-nitrophenylphosphorylcholine (NPPC), which upon hydrolysis by PC-PLC, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[8]

Materials:

-

Purified PC-PLC enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂ and 0.1% Triton X-100)

-

p-Nitrophenylphosphorylcholine (NPPC) solution

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of PC-PLC in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the NPPC solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the absorbance at 405 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of NPPC hydrolysis for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the colorimetric PC-PLC inhibition assay.

Signaling Pathway

The inhibition of PC-PLC by compounds such as this compound is expected to modulate downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the reduction of diacylglycerol (DAG) production. DAG is a key activator of Protein Kinase C (PKC), which in turn can activate several pro-oncogenic pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the NF-κB pathway.[1][9][10]

Caption: The PC-PLC signaling pathway and the point of inhibition.

By inhibiting PC-PLC, this compound can potentially lead to the downregulation of these pathways, resulting in decreased cell proliferation, and induction of apoptosis in cancer cells.

Conclusion

This compound is a promising chemical entity within the broader class of 2-morpholinobenzoic acids that warrant further investigation as potential therapeutic agents. Its inhibitory action on PC-PLC positions it as a candidate for anticancer drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the full potential of this and related compounds. Further studies are required to elucidate the specific quantitative biological activity and detailed synthetic pathways for this particular molecule.

References

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]

- 7. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(Methylsulfonyl)-2-morpholinobenzoic acid

This technical guide provides a summary of the available information on the molecular structure and chemical properties of 4-(Methylsulfonyl)-2-morpholinobenzoic acid. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

This compound is an organic compound with the chemical formula C12H15NO5S.[1][2] Its molecular weight is 285.32 g/mol .[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 4-methylsulfonyl-2-morpholin-4-ylbenzoic acid | [1] |

| CAS Number | 1197193-34-2 | [1] |

| Chemical Formula | C12H15NO5S | [1][2] |

| Molecular Weight | 285.32 g/mol | [1][2] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2 | [1] |

| Appearance | White to yellow solid | [1] |

| Synonyms | This compound; 4-methylsulfonyl-2-morpholin-4-ylbenzoic acid; Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)- | [1] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Experimental Data

Synthesis and Reactivity

Information regarding the synthesis and specific chemical reactivity of this compound is limited. General synthetic routes for similar substituted benzoic acids often involve nucleophilic aromatic substitution or cross-coupling reactions to introduce the morpholine moiety, followed by oxidation of a thioether to the sulfone.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound. Consequently, no associated signaling pathways have been described. Further research is required to elucidate any potential pharmacological effects and mechanisms of action.

Conclusion

This compound is a defined chemical entity with a known molecular structure. However, a comprehensive understanding of its chemical and biological properties is lacking due to the absence of published experimental data. This guide summarizes the currently available information and highlights the need for further investigation to explore the potential applications of this compound in research and drug development.

References

A Technical Guide to the Synthesis and Potential Applications of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 4-(methylsulfonyl)-2-morpholinobenzoic acid and its analogs. This class of compounds is of interest due to the convergence of two structurally significant pharmacophores: the 2-morpholinobenzoic acid scaffold, known for its potential as a Phospholipase C (PLC) inhibitor, and the methylsulfonylbenzoic acid moiety, a common feature in herbicidal agents. This document details plausible synthetic routes, including Ullmann condensation, nucleophilic aromatic substitution (SNAr), and subsequent oxidation reactions. Furthermore, it outlines experimental protocols for the biological evaluation of these compounds, focusing on their potential as both anticancer agents via PLC inhibition and as herbicides targeting acetolactate synthase (ALS). Diagrams for synthetic workflows and relevant biological pathways are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

The exploration of novel chemical entities with diverse biological activities is a cornerstone of drug discovery and agrochemical research. The molecule this compound represents an intriguing, yet underexplored, chemical scaffold. Its structure combines the features of 2-morpholinobenzoic acid derivatives, which have shown promise as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling, with the methylsulfonylbenzoic acid core, a key component of several commercial herbicides. This dual potential makes this class of compounds a compelling subject for synthetic and biological investigation.

This guide aims to provide researchers with a foundational understanding of the synthesis and potential evaluation of this compound analogs, thereby enabling further exploration of their therapeutic and agrochemical applications.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The key steps involve the introduction of the morpholine moiety at the 2-position and the formation of the methylsulfonyl group at the 4-position of the benzoic acid ring.

General Synthetic Workflow

A plausible and flexible synthetic approach is outlined below. This strategy allows for the late-stage introduction of the morpholine group and the conversion of a methylthio precursor to the final methylsulfonyl group.

Key Experimental Protocols

The Ullmann condensation provides a classic method for the formation of the C-N bond between an aryl halide and an amine.[1][2][3]

-

Reaction: 2-Halobenzoic acid derivative with morpholine.

-

Reagents and Conditions:

-

Substrate: 2-Halobenzoic acid (e.g., 2-chloro- or 2-bromobenzoic acid derivative).

-

Amine: Morpholine (typically in excess).

-

Catalyst: Copper(I) salt (e.g., CuI, CuBr) and a ligand (e.g., L-proline, 1,10-phenanthroline).

-

Base: A non-nucleophilic base (e.g., K2CO3, Cs2CO3).

-

Solvent: A high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP).

-

Temperature: Typically elevated temperatures (100-180 °C).

-

-

Procedure:

-

To a reaction vessel, add the 2-halobenzoic acid derivative, copper(I) catalyst, ligand, and base.

-

Add the solvent and morpholine.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

For substrates with electron-withdrawing groups, such as a sulfonyl or nitro group, SNAr is an efficient alternative to the Ullmann condensation.[4][5]

-

Reaction: Activated aryl halide with morpholine.

-

Reagents and Conditions:

-

Substrate: An aryl halide with a strong electron-withdrawing group at the ortho or para position (e.g., 2-chloro-4-nitrobenzoic acid).

-

Nucleophile: Morpholine.

-

Base: An appropriate base to neutralize the generated acid (e.g., K2CO3, Et3N).

-

Solvent: A polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).

-

Temperature: Room temperature to elevated temperatures, depending on the substrate's reactivity.

-

-

Procedure:

-

Dissolve the activated aryl halide in the chosen solvent.

-

Add the base and morpholine to the solution.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

-

The oxidation of the methylthioether to the corresponding sulfone is a common and reliable transformation.[6][7][8]

-

Reaction: Oxidation of a 4-(methylthio)phenyl derivative.

-

Reagents and Conditions:

-

Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) (typically 2.2 equivalents for the sulfone) or potassium peroxymonosulfate (Oxone®).

-

Solvent: A chlorinated solvent such as dichloromethane (DCM) or chloroform for m-CPBA, or a mixture of methanol/water or acetone/water for Oxone®.

-

Temperature: 0 °C to room temperature.

-

-

Procedure (using m-CPBA):

-

Dissolve the 4-(methylthio)benzoic acid derivative in DCM and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Potential Biological Activities and Evaluation

The unique hybrid structure of this compound suggests two primary avenues for biological investigation: anticancer and herbicidal activities.

Anticancer Activity via Phospholipase C (PLC) Inhibition

The 2-morpholinobenzoic acid core is a known inhibitor of Phospholipase C (PLC), particularly the gamma 1 isoform (PLCγ1), which is a key enzyme in signal transduction pathways that regulate cell growth, proliferation, and migration.[9][10][11][12][13] Dysregulation of PLCγ1 signaling is implicated in various cancers.[9]

A fluorescence-based assay can be used to determine the inhibitory activity of the synthesized compounds against PLC enzymes.[9][14]

-

Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by PLC, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

-

Materials:

-

Purified recombinant human PLC isozymes (e.g., PLCγ1).

-

Fluorogenic PLC substrate (e.g., WH-15).

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a detergent).

-

Test compounds dissolved in DMSO.

-

96- or 384-well microplates.

-

A fluorescence plate reader.

-

-

Procedure:

-

Add the assay buffer to the microplate wells.

-

Add the test compounds at various concentrations (typically a serial dilution).

-

Add the PLC enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately begin monitoring the increase in fluorescence over time using the plate reader.

-

Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

-

Herbicidal Activity via Acetolactate Synthase (ALS) Inhibition

The methylsulfonyl moiety is a key feature of several classes of herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[15][16][17] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is not present in animals, making it an excellent target for selective herbicides.[15][17]

A primary screening of herbicidal activity can be conducted on whole plants in a greenhouse setting.

-

Principle: Test compounds are applied to a selection of weed and crop species to assess their phytotoxicity and selectivity.

-

Materials:

-

Pots containing a standardized soil mix.

-

Seeds of various indicator plants (e.g., a grass species like Avena fatua and a broadleaf species like Amaranthus retroflexus).

-

Test compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant).

-

A laboratory spray chamber to ensure uniform application.

-

-

Procedure:

-

Sow the seeds of the indicator plants in pots and allow them to grow to a specific stage (e.g., two to four true leaves).

-

Prepare solutions of the test compounds at different concentrations.

-

Apply the solutions to the plants using the spray chamber. Include a negative control (solvent only) and a positive control (a commercial herbicide).

-

Place the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

-

Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Score the herbicidal effect on a scale (e.g., 0% = no effect, 100% = complete kill).

-

Data Presentation

While no specific quantitative data for this compound is publicly available, the following tables illustrate how data for novel analogs could be structured for clear comparison.

Table 1: Physicochemical Properties of Hypothetical Analogs

| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | cLogP |

| XYZ-001 | H | H | 285.32 | 1.85 |

| XYZ-002 | 5-Cl | H | 319.76 | 2.55 |

| XYZ-003 | H | CH3 | 299.35 | 2.15 |

Table 2: In Vitro PLCγ1 Inhibitory Activity of Hypothetical Analogs

| Compound ID | IC50 (µM) |

| XYZ-001 | 15.2 ± 2.1 |

| XYZ-002 | 5.8 ± 0.9 |

| XYZ-003 | 25.1 ± 3.5 |

| Positive Control | 1.2 ± 0.3 |

Table 3: Herbicidal Activity of Hypothetical Analogs (% Injury at 14 DAT)

| Compound ID | Concentration ( kg/ha ) | Avena fatua | Amaranthus retroflexus |

| XYZ-001 | 1.0 | 40 | 60 |

| XYZ-002 | 1.0 | 75 | 85 |

| XYZ-003 | 1.0 | 30 | 50 |

| Positive Control | 0.5 | 95 | 98 |

Conclusion

The this compound scaffold presents a promising starting point for the development of novel bioactive molecules. The synthetic pathways outlined in this guide, leveraging established methodologies such as the Ullmann condensation, SNAr, and thioether oxidation, offer a clear route to these compounds and their derivatives. The potential for dual biological activity—as both anticancer agents targeting PLC and as herbicides inhibiting ALS—warrants a thorough investigation. The experimental protocols provided herein offer a framework for the initial biological characterization of these novel compounds. Further research into the structure-activity relationships of this class of molecules could lead to the discovery of potent and selective agents for therapeutic or agricultural use.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 9. PLCG1 - Wikipedia [en.wikipedia.org]

- 10. Activation of phospholipase C-gamma 1 through transfected platelet-derived growth factor receptor enhances interleukin 2 production upon antigen stimulation in a T-cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospholipase C-gamma as a signal-transducing element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. genecards.org [genecards.org]

- 14. utgis.org.ua [utgis.org.ua]

- 15. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 16. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 17. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]

The Rising Therapeutic Potential of 2-Morpholinobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-morpholinobenzoic acid are emerging as a significant class of bioactive molecules, demonstrating considerable therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth overview of the biological activities of these compounds, with a primary focus on their role as anticancer agents. Extensive research has identified phosphatidylcholine-specific phospholipase C (PC-PLC) as a key molecular target for these derivatives, offering a promising avenue for the development of novel cancer therapies. This document will delve into the mechanism of action, structure-activity relationships, quantitative biological data, and detailed experimental methodologies related to 2-morpholinobenzoic acid derivatives.

Mechanism of Action: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a pivotal enzyme in choline phospholipid metabolism.[1][2] In numerous cancers, this metabolic pathway is dysregulated, leading to an overexpression of PC-PLC.[2][3] The enzyme catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce phosphocholine and diacylglycerol (DAG). These molecules act as second messengers, activating downstream signaling pathways implicated in oncogenesis, such as the Protein Kinase C (PKC), NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways, which promote cell proliferation, survival, and motility.[4]

2-Morpholinobenzoic acid derivatives have been identified as potent inhibitors of PC-PLC.[1] Molecular modeling studies suggest that the carboxylic acid or hydroxamic acid moiety of these derivatives chelates the catalytic Zn²⁺ ions within the active site of PC-PLC, a key interaction for their inhibitory effect.[5] The morpholine group is also considered critical for this inhibitory activity.[1] By inhibiting PC-PLC, these compounds disrupt the production of oncogenic second messengers, thereby impeding cancer cell signaling and proliferation.[4][5]

Structure-Activity Relationship (SAR)

Systematic modifications of the 2-morpholinobenzoic acid scaffold have revealed key structural features that govern its biological activity. The core pharmacophore is the 2-morpholino-5-N-benzylamino benzoic acid structure.[1][3]

Key SAR findings include:

-

The Morpholine Moiety: The morpholinyl nitrogen is believed to be essential for inhibitory activity against PC-PLC.[1]

-

The Acyl Group: Replacement of the carboxylic acid with a hydroxamic acid has been shown to enhance anti-proliferative activity, likely due to a stronger interaction with the zinc ions in the PC-PLC active site.[5]

-

Substitution on the Central Aromatic Ring: A 2,5-substitution pattern between the morpholine and N-benzyl groups generally results in higher potency compared to a 2,4-substitution pattern.[1]

-

Substitution on the N-Benzyl Ring: The presence and position of substituents on the N-benzyl ring significantly influence activity. Halogen substitutions have been explored, with varying effects on potency.[1]

-

N-Alkylation: Benzylic N-methylated compounds have demonstrated increased biological activity.[1][3]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various 2-morpholinobenzoic acid derivatives against human cancer cell lines and their inhibitory effect on PC-PLC.

Table 1: Anti-proliferative Activity of 2-Morpholinobenzoic Acid Derivatives

| Compound ID | Modification | Cell Line | Activity | Reference |

| 10h | 2-bromo substitution on the benzyl ring (ester) | MDA-MB-231 | Reduced proliferation to 51.3 ± 13.3% | [1] |

| HCT116 | Reduced proliferation to 29.5 ± 8.6% | [1] | ||

| 12j | 4-bromo analogue (hydroxamic acid) | MDA-MB-231 | Reduced proliferation to 21.8 ± 5.5% | [1] |

| HCT116 | Reduced proliferation to 18.1 ± 5.6% | [1] |

Table 2: PC-PLC Enzyme Inhibition Data

| Compound ID | Modification | Enzyme Activity (% of control) | Inhibition (%) | Reference |

| 1b | 2,5-substitution, 3-Cl on benzyl ring (carboxylic acid) | 10.7 ± 1.5% | 89.3% | [1] |

| 11f | 2,4-substitution, 3-Cl on benzyl ring (carboxylic acid) | 33.1 ± 5.7% | 66.9% | [1] |

| 2b | 2,5-substitution, 3-Cl on benzyl ring (hydroxamic acid) | 30.5 ± 7.3% | 69.5% | [1] |

| 21f | THP-hydroxamic acid analogue | 79.7 ± 0.7% | 20.3% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PC-PLCBC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of bacterial phosphatidylcholine-specific phospholipase C from Bacillus cereus (PC-PLCBC), which serves as a model for the human enzyme.

Materials:

-

PC-PLCBC enzyme

-

Substrate: p-nitrophenylphosphorylcholine (pNPPC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.2 mM ZnCl₂ and 1% Triton X-100

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the PC-PLCBC enzyme in the assay buffer.

-

Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., D609).

-

Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the pNPPC substrate solution.

-

Immediately measure the absorbance at 410 nm every minute for 30 minutes using a microplate reader.

-

The rate of p-nitrophenol production is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Microsomal Stability Assay

This assay evaluates the metabolic stability of the compounds in the presence of liver microsomes, providing an indication of their susceptibility to phase I metabolism.

Materials:

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compounds

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

The rate of disappearance of the compound is used to calculate its half-life and intrinsic clearance.

Visualizations

Signaling Pathway

Caption: PC-PLC signaling pathway in cancer and its inhibition.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Small-Molecule Prohormone Convertase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(Methylsulfonyl)-2-morpholinobenzoic acid and Structurally Related Compounds

Disclaimer: Extensive literature searches for "4-(Methylsulfonyl)-2-morpholinobenzoic acid" (CAS 1197193-34-2) did not yield specific scientific publications detailing its synthesis, biological activity, or experimental protocols. The following guide provides a comprehensive review of structurally related compounds to infer potential synthetic routes and biological applications for the target molecule.

Introduction

This compound is a small organic molecule containing a benzoic acid backbone, a methylsulfonyl group, and a morpholine moiety. While specific data for this compound is not publicly available, its structural components are present in numerous biologically active molecules. The methylsulfonylphenyl group is a common feature in various therapeutic agents, and the morpholine ring is a well-known pharmacophore that can improve physicochemical properties such as solubility and metabolic stability. This guide will explore the synthesis and biological relevance of its core structures to provide a foundational understanding for researchers.

Synthesis of Structurally Related Compounds

The synthesis of this compound can be logically proposed by combining established methods for the synthesis of 4-(methylsulfonyl)benzoic acid derivatives and the introduction of a morpholine group onto an aromatic ring.

Synthesis of the 4-(Methylsulfonyl)benzoic Acid Core

The preparation of 4-(methylsulfonyl)benzoic acid and its derivatives is well-documented in patent literature, often as intermediates for herbicides or pharmaceuticals. A common strategy involves the oxidation of a corresponding methylthio (-SCH3) precursor.

Experimental Protocol: Oxidation of 4-(methylthio)benzoic acid [1]

A typical procedure for the synthesis of 4-(methylsulfonyl)benzoic acid is as follows:

-

A mixture of 4-(methylthio)benzoic acid and glacial acetic acid is prepared.

-

The mixture is cooled in a water bath.

-

30% hydrogen peroxide is added gradually over a period of one hour.

-

The reaction mixture is then heated to a temperature between 70°C and 100°C for approximately 1.5 hours.

-

After heating, the mixture is allowed to cool to room temperature, which should result in the precipitation of a solid.

-

To quench any remaining peroxide, a solution of sodium sulfite in water is added.

-

The solid product, 4-(methylsulfonyl)benzoic acid, is collected by filtration, washed with cold deionized water, and dried.

Patents also describe methods for producing derivatives such as 2-chloro-4-(methylsulfonyl)benzoic acid, which is an important intermediate for herbicides.[2][3] These syntheses often start from 2-chloro-4-methylsulfonyltoluene and involve oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like nitric acid or air oxidation in the presence of a catalyst.[2]

Introduction of the Morpholine Moiety

The introduction of a morpholine ring at the 2-position of a benzoic acid derivative can be achieved through nucleophilic aromatic substitution (SNAr) on a substrate with a suitable leaving group, such as a halogen, at that position.

Experimental Protocol: Synthesis of 2-(4-morpholinyl)benzoic acid [4]

A general procedure for the synthesis of 2-morpholinobenzoic acid involves the hydrolysis of its corresponding ethyl ester:

-

Ethyl 2-(morpholin-4-yl)-benzoate is reacted with two molar equivalents of sodium hydroxide in a methanol solution.

-

The reaction proceeds to hydrolyze the ester to the carboxylic acid.

-

Standard workup procedures, including acidification, would then be used to isolate the 2-morpholinobenzoic acid product.

This suggests that a plausible route to the target compound would involve the reaction of morpholine with a 2-halo-4-(methylsulfonyl)benzoic acid derivative.

Proposed Synthetic Workflow

Based on the methodologies for related compounds, a potential synthetic pathway for this compound is proposed.

References

- 1. prepchem.com [prepchem.com]

- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 3. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]

- 4. 2-MORPHOLINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

The Discovery of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and initial characterization of the compound 4-(Methylsulfonyl)-2-morpholinobenzoic acid. This novel molecule, identified under the CAS number 1197193-34-2, emerged from research focused on the development of kinase inhibitors. This whitepaper provides a comprehensive overview of its synthesis, chemical properties, and the initial biological data available from patent literature. The information presented is primarily derived from the foundational patent application US20030073836 A1, filed by Boehringer Ingelheim Pharma KG.

Introduction

The field of kinase inhibition is a cornerstone of modern drug discovery, targeting a wide array of diseases, including cancer and inflammatory disorders. Within this context, the morpholinobenzoic acid scaffold has been explored as a privileged structure for the development of potent and selective kinase inhibitors. This document focuses on a specific derivative, this compound, and consolidates the publicly available technical information surrounding its inception.

Chemical Properties and Data

This compound is a white to off-white solid with the following chemical properties:

| Property | Value | Source |

| CAS Number | 1197193-34-2 | Patent US20030073836 A1 |

| Molecular Formula | C₁₂H₁₅NO₅S | Calculated |

| Molecular Weight | 285.32 g/mol | Calculated |

| IUPAC Name | 4-(methylsulfonyl)-2-morpholin-4-ylbenzoic acid | Patent US20030073836 A1 |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2 | Calculated |

| Physical State | Solid | Supplier Data |

Experimental Protocols

The synthesis of this compound, as detailed in patent literature, involves a multi-step process. The following is a representative experimental protocol derived from the synthesis of related analogues.

Synthesis of this compound

The synthesis of the title compound can be inferred from the general methods provided in patent US20030073836 A1 for analogous compounds. The likely synthetic route involves the nucleophilic aromatic substitution of a suitable starting material.

Step 1: Synthesis of a suitable precursor (e.g., 2-Fluoro-4-(methylsulfonyl)benzoic acid)

A common precursor, 4-(methylsulfonyl)benzoic acid, can be synthesized by the oxidation of 4-(methylthio)benzoic acid.

-

To a solution of 4-(methylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid, is added an oxidizing agent like hydrogen peroxide or potassium permanganate.

-

The reaction mixture is stirred at room temperature or heated to ensure complete oxidation to the sulfone.

-

The product, 4-(methylsulfonyl)benzoic acid, is then isolated by filtration and purified by recrystallization.

Fluorination at the 2-position would then be required to generate the activated precursor for the subsequent nucleophilic substitution.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

-

2-Fluoro-4-(methylsulfonyl)benzoic acid (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Morpholine (1.1 to 2 equivalents) is added to the solution.

-

A non-nucleophilic base, such as potassium carbonate or cesium carbonate (2-3 equivalents), is added to scavenge the hydrofluoric acid formed during the reaction.

-

The reaction mixture is heated to a temperature ranging from 80°C to 150°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is acidified with a suitable acid (e.g., 1N HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Biological Activity and Mechanism of Action

While the primary patent does not provide specific quantitative biological data for this compound itself, its inclusion in a patent focused on kinase inhibitors suggests its intended use in this therapeutic area. The morpholino group is often employed in kinase inhibitor design to enhance solubility and provide a key interaction point within the ATP-binding pocket of the target kinase. The methylsulfonyl group at the 4-position can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially contributing to binding affinity and selectivity.

The anticipated mechanism of action for this compound is the competitive inhibition of ATP binding to the active site of a target protein kinase. This inhibition would block the downstream signaling pathways regulated by the kinase, thereby exerting a therapeutic effect in diseases driven by aberrant kinase activity.

Logical Relationships and Workflows

The discovery and development process for a compound like this compound typically follows a structured workflow.

Caption: A generalized workflow for the discovery and optimization of a lead compound.

The signaling pathway that this class of compounds is designed to inhibit is typically a kinase-mediated phosphorylation cascade.

Caption: A simplified kinase signaling pathway and the point of inhibition.

Conclusion

This compound represents an early-stage discovery compound within the broader class of morpholinobenzoic acid-based kinase inhibitors. The available patent literature provides a foundational understanding of its chemical nature and a likely synthetic route. While specific biological data and the precise kinase targets remain proprietary, the chemical structure is consistent with that of a kinase inhibitor. Further research and publication are required to fully elucidate the therapeutic potential of this molecule. This whitepaper serves as a comprehensive starting point for researchers interested in this compound and its analogues.

Spectroscopic and Analytical Profile of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound 4-(Methylsulfonyl)-2-morpholinobenzoic acid. Due to the limited availability of direct experimental data in public literature, this guide combines theoretical predictions based on the chemical structure with established analytical methodologies for similar small organic molecules. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₂H₁₅NO₅S Molecular Weight: 285.32 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~3.7 | Triplet | 4H | -N(CH₂)₂- |

| ~3.1 | Triplet | 4H | -O(CH₂)₂- |

| ~3.2 | Singlet | 3H | -SO₂CH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~150 | Ar-C (C-N) |

| ~140 | Ar-C (C-SO₂) |

| ~130 | Ar-CH |

| ~128 | Ar-C (C-COOH) |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~66 | -O(CH₂)₂- |

| ~52 | -N(CH₂)₂- |

| ~44 | -SO₂CH₃ |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes

| m/z (Positive Mode) | Assignment |

| 286.0747 | [M+H]⁺ |

| 308.0566 | [M+Na]⁺ |

| m/z (Negative Mode) | Assignment |

| 284.0601 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ionization modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

-

Data Analysis: Determine the accurate mass of the molecular ions and use this to calculate the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the structural components of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Key structural components of this compound.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the 2-Morpholinobenzoic Acid Scaffold and its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholinobenzoic acid scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anticancer agents. This technical guide provides an in-depth exploration of the therapeutic potential of this scaffold, focusing on its primary molecular target, phosphatidylcholine-specific phospholipase C (PC-PLC), and the associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate further research and drug development efforts.

Core Therapeutic Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Derivatives of the 2-morpholinobenzoic acid scaffold have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] PC-PLC is an enzyme responsible for the hydrolysis of phosphatidylcholine, a major component of cell membranes, into the second messengers phosphocholine and diacylglycerol (DAG).[1][3] The dysregulation and overexpression of PC-PLC have been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3]

The oncogenic activity associated with PC-PLC is largely attributed to the production of DAG.[1][3] DAG is a critical signaling molecule that activates several downstream pathways involved in cellular proliferation, survival, and metastasis. These pathways include the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][3] By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives can effectively disrupt these pro-cancerous signaling networks.

Signaling Pathway of PC-PLC in Cancer

The following diagram illustrates the central role of PC-PLC in cancer cell signaling and the inhibitory action of 2-morpholinobenzoic acid derivatives.

Quantitative Data: Enzyme Inhibition and Antiproliferative Activity

The following tables summarize the quantitative data for various 2-morpholinobenzoic acid derivatives, highlighting their PC-PLC inhibitory and antiproliferative activities.

Table 1: PC-PLC Enzyme Inhibition by 2-Morpholinobenzoic Acid Derivatives

| Compound ID | Modification | % Enzyme Activity (Relative to Vehicle) | Reference |

| 1a-d | 1-carboxylic acid, 2-morpholino, 5-N-benzyl with halogen substituents | Strong Inhibition | [1] |

| 11f, 11g | 2-morpholino-4-N-benzylamine with carboxylic acid | Most Active in Series | [3] |

| 10g, 10h | 2-morpholino-4-N-benzylamine with ester | Comparable to Carboxylic Acids | [3] |

| 12a-m | 2-morpholino-4-N-benzylamine with hydroxamic acid | 40-60% Inhibition | [3] |

| 20f | 2-tetrahydropyranyl-5-N-benzylamine with carboxylic acid | Loss of Inhibitory Activity | [3] |

| 21f | 2-tetrahydropyranyl-5-N-benzylamine with hydroxamic acid | 2.5-fold Decrease in Potency | [3] |

Table 2: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

| Cell Line | Compound ID | Modification | % Cell Proliferation (at 10 µM) | Reference |

| MDA-MB-231 | 10h | 2-morpholino-4-N-benzylamine, ester, 2-bromo on benzyl ring | 51.3 ± 13.3 | [3] |

| HCT116 | 10h | 2-morpholino-4-N-benzylamine, ester, 2-bromo on benzyl ring | 29.5 ± 8.6 | [3] |

| MDA-MB-231 | 12j | 2-morpholino-4-N-benzylamine, hydroxamic acid, 4-bromo on benzyl ring | 21.8 ± 5.5 | [3] |

| HCT116 | 12j | 2-morpholino-4-N-benzylamine, hydroxamic acid, 4-bromo on benzyl ring | 18.1 ± 5.6 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. The following sections provide protocols for the key assays used to characterize the activity of 2-morpholinobenzoic acid derivatives.

PC-PLC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.

Workflow for PC-PLC Inhibition Assay

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl) containing ZnCl₂ and Triton X-100.

-

Dissolve the PC-PLC enzyme (from Bacillus cereus, PC-PLCBC, is often used) in the assay buffer to the desired concentration.

-

Prepare a stock solution of the chromogenic substrate, p-nitrophenylphosphorylcholine (p-NPPC).

-

Dissolve test compounds in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the PC-PLC enzyme solution to each well.

-

Add the test compound solution (or DMSO for control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the p-NPPC substrate solution to each well.

-

Immediately begin measuring the absorbance at 410 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each well.

-

Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.

-

If applicable, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture cancer cell lines (e.g., MDA-MB-231, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds (or vehicle control, typically DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add a specific volume of the MTT solution (e.g., 10-20 µL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-